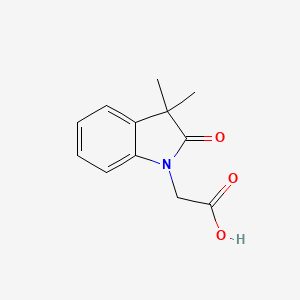![molecular formula C13H20N2O6S B7878353 ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7878353.png)
({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid is a compound with intriguing properties due to its unique molecular structure. It contains various functional groups that allow it to participate in a range of chemical reactions. Understanding its synthesis, reactions, and applications is key for leveraging its potential in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid typically involves a multi-step process. Each step requires specific conditions such as controlled temperature, pressure, and the use of catalysts to optimize yield and purity.
Step 1: Formation of the core pyrrole structure.
Reagents: 2,5-dimethylpyrrole, ethyl formate.
Conditions: Reflux in ethanol, nitrogen atmosphere.
Step 2: Introduction of the ethoxycarbonyl and ethyl groups.
Reagents: Ethyl chloroformate, ethyl iodide.
Conditions: Anhydrous conditions, presence of a base like triethylamine.
Step 3: Sulfonylation to introduce the sulfonyl group.
Reagents: Sulfonyl chloride.
Conditions: Room temperature, presence of a base like pyridine.
Step 4: Amidation to incorporate the aminoacetic acid moiety.
Reagents: Glycine ester.
Conditions: Acidic or basic catalyst.
Industrial Production Methods: While the above laboratory methods are suitable for small-scale synthesis, industrial production might involve continuous flow techniques, enhanced catalysts, and more efficient purification methods to cater to larger volumes.
Chemical Reactions Analysis
Types of Reactions: ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid can undergo a variety of reactions such as:
Oxidation: Can be oxidized under mild conditions to introduce hydroxyl or carbonyl groups.
Reduction: Selective reduction of functional groups using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can modify the aromatic ring and side chains.
Common Reagents and Conditions
Oxidation: Potassium permanganate, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran, reflux.
Substitution: Chlorine gas, concentrated sulfuric acid, low temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxide or sulfone derivatives.
Reduction: Formation of ethyl and methyl substituted pyrrole derivatives.
Substitution: Derivatives with functional groups such as halides, nitro compounds.
Scientific Research Applications
Chemistry
Used as a starting material for synthesizing complex organic molecules.
Acts as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
Investigated for its potential use in inhibiting certain biological pathways.
Serves as a model compound for studying enzyme interactions.
Medicine
Potential use in designing new drugs with specific biological activities.
Evaluated for anti-inflammatory and anti-microbial properties.
Industry
Applied in the development of specialty chemicals.
Used in material science for creating polymers with unique properties.
Mechanism of Action
Molecular Targets and Pathways: The compound exerts its effects through specific interactions with enzymes and receptors. For example:
Enzyme Inhibition: It can act as a competitive inhibitor for enzymes involved in metabolic pathways.
Receptor Binding: Binds to certain cell surface receptors, altering signal transduction pathways.
Pathways Involved: Involvement in pathways like oxidative stress response, anti-inflammatory response.
Comparison with Similar Compounds
Similar Compounds
({[4-(methoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
({[4-(ethoxycarbonyl)-1-methyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid
Uniqueness
The combination of the ethoxycarbonyl group and the specific positioning of substituents makes ({[4-(ethoxycarbonyl)-1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid unique in its chemical behavior and applications.
That’s the lowdown on this compound. Quite the mouthful, and a fascinating compound to boot. Hope that dives deep enough for you!
Properties
IUPAC Name |
2-[(4-ethoxycarbonyl-1-ethyl-2,5-dimethylpyrrol-3-yl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O6S/c1-5-15-8(3)11(13(18)21-6-2)12(9(15)4)22(19,20)14-7-10(16)17/h14H,5-7H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOKVMVUAMXYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=C1C)S(=O)(=O)NCC(=O)O)C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-6-yl)sulfonyl]butanoic acid](/img/structure/B7878274.png)
![3-[(4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)sulfonyl]butanoic acid](/img/structure/B7878279.png)
![4-{[(3,5-dimethoxyphenyl)amino]sulfonyl}-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B7878282.png)
amino]acetic acid](/img/structure/B7878293.png)
![1-{[1-(cyclopropylcarbonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878307.png)

![1-({1-[2-(tert-butylamino)-2-oxoethyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)piperidine-3-carboxylic acid](/img/structure/B7878316.png)
![1-{[4-(ethoxycarbonyl)-1,2,5-trimethyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7878321.png)


![N'-hydroxy-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboximidamide](/img/structure/B7878331.png)
![1-[(1-isopropyl-1H-imidazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7878373.png)
![3-({[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}amino)propanoic acid](/img/structure/B7878378.png)

